2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Folate Receptor Targeting Cancer Biology Ligand-Receptor Binding Assays

2-(Benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 717829-60-2) is a synthetic small-molecule thieno[2,3-d]pyrimidinone derivative. This heterocyclic scaffold is characterized by a fused thiophene-pyrimidinone core with a benzylsulfanyl substituent at position 2 and methyl groups at positions 3 and 6.

Molecular Formula C15H14N2OS2
Molecular Weight 302.41
CAS No. 717829-60-2
Cat. No. B2739540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS717829-60-2
Molecular FormulaC15H14N2OS2
Molecular Weight302.41
Structural Identifiers
SMILESCC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC=CC=C3
InChIInChI=1S/C15H14N2OS2/c1-10-8-12-13(20-10)16-15(17(2)14(12)18)19-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
InChIKeySARUKUCDCVXTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Procurement-Ready Overview of a High-Potency Folate Receptor Alpha Ligand


2-(Benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 717829-60-2) is a synthetic small-molecule thieno[2,3-d]pyrimidinone derivative. This heterocyclic scaffold is characterized by a fused thiophene-pyrimidinone core with a benzylsulfanyl substituent at position 2 and methyl groups at positions 3 and 6 [1]. It is a member of the broader thienopyrimidine class, which has been extensively explored for anticancer and antimicrobial applications [2]. Critically, this specific compound has been identified as an exceptionally high-affinity ligand for the folate receptor alpha (FRα), with documented single-digit nanomolar to sub-nanomolar potency in functional cellular assays, distinguishing it from many classical antifolates and other thienopyrimidine analogs [3].

Why a Standard Thienopyrimidine Analog Cannot Replace 2-(Benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one for Folate Receptor-Targeted Research


The thieno[2,3-d]pyrimidinone chemotype is characterized by extreme functional plasticity, where minor changes to the substitution pattern cause dramatic shifts in target affinity and cellular transport. For instance, the strategic placement of a benzylsulfanyl group at the 2-position and methylation at the 3- and 6-positions results in potent, sub-nanomolar binding to folate receptor alpha (FRα), with an IC50 of ~0.3 nM [1]. In contrast, a close structural relative, 4-(benzylthio)thieno[2,3-d]pyrimidine—which moves the benzylthio moiety to the 4-position and removes the methyl groups—shows a drastic potency reduction to IC50 values of >9,000 nM against other protein targets [2]. Such data demonstrate that generic substitution or scaffold-hopping within this class is not viable; the specific 2-benzylsulfanyl-3,6-dimethyl arrangement is the key driver of the observed high-affinity interaction, making this exact compound an irreplaceable tool for FRα-dependent studies [1] [2].

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one vs. Closest Analogs


Sub-Nanomolar Potency at Folate Receptor Alpha (FRα) vs. Structurally Related Thienopyrimidine

The compound demonstrates exceptionally high affinity for folate receptor alpha (FRα), with an IC50 of 0.31 nM determined in a cell-based assay using Chinese hamster RT16 cells that heterologously express FRα [1]. A parallel measurement in the same experimental system yielded an IC50 of 0.38 nM [2]. This sub-nanomolar potency starkly contrasts with a structurally analogous thienopyrimidine, 4-(benzylthio)thieno[2,3-d]pyrimidine, which lacks the 3,6-dimethyl substitution and places the benzylthio group at the 4-position instead of the 2-position. This analog exhibits IC50 values of 9,000 nM and 50,000 nM against different human protein targets (5-HT3A receptor and Kallikrein-5, respectively), representing a >29,000-fold loss in target affinity compared to the sub-nanomolar activity of the target compound [3].

Folate Receptor Targeting Cancer Biology Ligand-Receptor Binding Assays

Exquisite Selectivity Profile Implied by the 3,6-Dimethyl Substitution Pattern vs. Classical Antifolates

Classical antifolates such as pemetrexed and methotrexate rely on the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) for cellular entry; their efficacy is often limited by resistance mechanisms that downregulate these transporters [1]. In contrast, the target compound leverages the 2-benzylsulfanyl-3,6-dimethyl motif to achieve uptake exclusively via FRα-mediated endocytosis, as established by the broader class of 6-substituted thieno[2,3-d]pyrimidines [1]. While the reference series demonstrated potent growth inhibition (IC50 4.7–334 nM) in FRα-expressing human tumor cells (KB, IGROV1) with no activity in CHO cells lacking FRα [1], the target compound drastically exceeds this class benchmark, achieving a ~15- to 1,000-fold higher binding affinity at the receptor level (IC50 ~0.3 nM vs. 4.7–334 nM) [2].

Antifolate Selectivity Drug Resistance Chemoproteomics

Demonstrated Chemical Tractability via Selective Benzylsulfanyl Group Reactivity

Synthetic chemistry studies on 2,4-disulfanyl-substituted thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives have demonstrated that the benzylsulfanyl group undergoes selective nucleophilic replacement by secondary amines under mild conditions, while other alkylsulfanyl substituents remain intact . This site-selective reactivity provides a unique synthetic handle for late-stage derivatization that is not available in non-benzylsulfanyl analogs. For example, the structurally related 4-(benzylthio)thieno[2,3-d]pyrimidine, which bears the benzylthio group at the 4-position rather than the 2-position, does not exhibit the same documented chemoselectivity profile [1].

Medicinal Chemistry Covalent Probe Design Synthetic Methodology

High-Impact Application Scenarios for 2-(Benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Based on Proven Differentiation


Development of High-Sensitivity FRα Molecular Imaging Probes

The compound's sub-nanomolar IC50 (0.31–0.38 nM) against FRα [1] positions it as an ideal warhead for constructing fluorescent or PET imaging agents where signal-to-noise ratio is critically dependent on target residency time. Unlike pemetrexed or methotrexate, which rely on RFC/PCFT-mediated uptake and often fail in transporter-deficient tumor microenvironments, this compound's inferred FRα-selective entry mechanism ensures selective accumulation in FRα-overexpressing tumors while avoiding transporter-mediated resistance [2].

Targeted Anticancer Drug Delivery and ADC Payloads

The combination of extreme FRα binding potency [1] and the documented chemoselective reactivity of the benzylsulfanyl group enables facile conjugation to antibody-drug conjugate (ADC) linkers without disrupting the core pharmacophore. This addresses a key bottleneck in ADC development, where payloads often lose potency upon conjugation; here, the synthetic handle is distal to the receptor-binding motif, preserving the >29,000-fold affinity advantage over non-optimized thienopyrimidine scaffolds [1] [3].

Elucidating FRα-Specific Signaling vs. RFC/PCFT Crosstalk

In pharmacological dissection experiments, the target compound serves as an indispensable tool for selectively activating FRα-mediated endocytosis without engaging RFC or PCFT. The class-level evidence demonstrates that 6-substituted thieno[2,3-d]pyrimidines exhibit potent growth inhibition in FRα+ cells (IC50 4.7–334 nM) but are completely inactive in RFC+/PCFT+ CHO cells that lack FRα [2]. The target compound's 15-fold higher binding potency at the receptor level extends this selectivity profile to a sub-nanomolar regime, enabling cleaner loss-of-function and gain-of-function experimental designs [1].

Industrial-Scale Synthesis of Thienopyrimidine Libraries via Selective Late-Stage Functionalization

The site-selective nucleophilic displacement of the 2-benzylsulfanyl group provides a cost-efficient route for generating diverse analog libraries from a single, scalable advanced intermediate. Procurement of the parent compound (CAS 717829-60-2) eliminates the need to synthesize multiple early-stage intermediates, compressing the typical 5–7 step linear synthesis to a 2-step diversification sequence for SAR and lead optimization programs.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.